3-Propoxypyrazin-2-amine
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Overview
Description
3-Propoxypyrazin-2-amine is a compound with the CAS Number: 1701783-60-9 . It has a molecular weight of 153.18 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H11N3O/c1-2-5-11-7-6 (8)9-3-4-10-7/h3-4H,2,5H2,1H3, (H2,8,9)
. This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The structure analysis of such compounds can be performed using various techniques . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Amines, such as this compound, can act as weak organic bases .Scientific Research Applications
Genotoxicity and Metabolic Activation
One study explored the genotoxicity potential of a related compound, focusing on its metabolism and the resulting increase in reverse mutations. This research is crucial for understanding the safety profile of compounds used in obesity treatments and highlights the importance of metabolic activation in evaluating genotoxicity (Kalgutkar et al., 2007).
Catalysis and Synthesis Applications
Another area of application is in synthetic chemistry, where a study demonstrated the use of cellulose sulfuric acid as a catalyst in the synthesis of various amines, including pyrazine derivatives. This research highlights the potential of biopolymer solid acid catalysts in organic synthesis, contributing to more sustainable and efficient chemical processes (Mofakham et al., 2012).
DNA Binding and Biological Assays
Research on osmium(III) complexes with pyrazine derivatives has shed light on their physicochemical properties, DNA binding capabilities, and biological activity. This work provides valuable insights into the development of metal-based drugs and their interactions with biological targets, opening new avenues for therapeutic applications (Biedulska et al., 2020).
Antimicrobial and Antioxidant Agents
The synthesis and evaluation of new pyrazin-2-yl derivatives for their anti-inflammatory and antioxidant properties indicate potential applications in developing novel therapeutic agents. This research emphasizes the importance of chemical synthesis in creating compounds with specific biological activities, which can lead to new treatments for inflammatory diseases (Shankar et al., 2017).
Biobased Amines and Polymers
A comprehensive review on the synthesis of biobased amines and their applications in polymer science underscores the growing interest in sustainable materials. This research highlights the potential of biobased amines as key monomers for producing various polymers, contributing to the advancement of green chemistry and materials science (Froidevaux et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for 3-Propoxypyrazin-2-amine are not mentioned in the sources I found, there are general trends in the field of drug discovery that could be relevant. For instance, controlled drug delivery systems are being developed to combat problems associated with conventional drug delivery . Additionally, artificial intelligence is being used in the prediction of protein–ligand interactions .
Mechanism of Action
Target of Action
It is known that pyrazine derivatives, which include 3-propoxypyrazin-2-amine, have been associated with anti-inflammatory activities .
Mode of Action
It is known that pyrazine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrrolopyrazine derivatives, a class of compounds that includes this compound, have been found to inhibit various biochemical pathways, including the protein kinase pathway, topoisomerase ii, jak3, fgfr, syk, rsk inhibitors, and hif-1 pathway .
Result of Action
It is known that pyrazine derivatives can exhibit a range of pharmacological effects, including anti-inflammatory effects .
Properties
IUPAC Name |
3-propoxypyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-5-11-7-6(8)9-3-4-10-7/h3-4H,2,5H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHDWASRWQFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CN=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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